molecular formula C13H26O B14490939 Tridec-10-en-1-ol CAS No. 64437-32-7

Tridec-10-en-1-ol

Cat. No.: B14490939
CAS No.: 64437-32-7
M. Wt: 198.34 g/mol
InChI Key: MSSXLNVNZXUONF-UHFFFAOYSA-N
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Description

Tridec-10-en-1-ol is a chemical compound with the molecular formula C13H26O and a molecular weight of 198.35 g/mol . It is classified as an unsaturated monohydric alcohol, specifically a 13-carbon chain with a hydroxyl group at the 1-position and a double bond at the 10-position . This structure places it in the family of long-chain fatty alcohols, which are of significant interest in organic synthesis and materials science . As a high-purity reference standard, this compound is valuable for researchers in various fields. It can serve as a key intermediate or building block in organic synthesis, particularly for creating more complex molecules . Compounds of this nature are often utilized in the development of surfactants, lubricants, and plasticizers, and in the study of structure-activity relationships in biological systems . The provided information is for research purposes only. This product is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64437-32-7

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

tridec-10-en-1-ol

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h3-4,14H,2,5-13H2,1H3

InChI Key

MSSXLNVNZXUONF-UHFFFAOYSA-N

Canonical SMILES

CCC=CCCCCCCCCCO

Origin of Product

United States

Biosynthesis and Enzymatic Transformations Involving Tridec 10 En 1 Ol and Analogues

Enzymology of Unsaturated Fatty Alcohol Biosynthesis

The generation of an unsaturated fatty alcohol is not typically accomplished by a single enzyme but rather involves a biosynthetic pathway. This pathway begins with the formation of a fatty acid precursor, which is then modified by desaturases to introduce double bonds and subsequently reduced to an alcohol.

The biosynthesis of hydrocarbon chains from fatty acids involves several key enzyme families. Among the most studied are the cytochrome P450 (CYP) enzymes. One prominent example is OleTJE, a P450 enzyme from the CYP152 family found in Jeotgalicoccus species. asm.orgnih.gov This enzyme is a fatty acid decarboxylase that catalyzes the conversion of fatty acids into terminal alkenes (1-alkenes). asm.orgjeremiahbartz.com The reaction is a peroxygenase-type mechanism that utilizes hydrogen peroxide (H₂O₂) to oxidatively decarboxylate a saturated fatty acid of chain length 'n' to produce an alkene of chain length 'n-1' and carbon dioxide. jeremiahbartz.comnih.gov For instance, eicosanoic acid (C20) is converted primarily to 1-nonadecene (B90666) (C19). jeremiahbartz.comresearchgate.net

While OleTJE itself produces terminal alkenes rather than alcohols, its mechanism is a key example of how fatty acid precursors are modified to produce hydrocarbons. asm.orgasm.org The broader CYP152 family also includes enzymes that hydroxylate fatty acids, indicating that subtle structural differences in the active site can favor either decarboxylation or hydroxylation, starting from a common reaction intermediate. asm.orgasm.org The production of an alcohol from a fatty acid, however, is typically accomplished not by P450s but by reductases.

The synthesis of a specific unsaturated alcohol like tridec-10-en-1-ol from a saturated fatty acid precursor requires the coordinated action of at least two key enzyme types: desaturases and reductases.

Fatty Acid Desaturases: These enzymes are responsible for introducing double bonds at specific positions within the acyl chain of fatty acids. This enzymatic action is the crucial step in forming the "unsaturated" characteristic of the final alcohol product. Fatty acid desaturase 2 (FAD2) enzymes, for example, are known to introduce various double bonds on fatty acid chains. researchgate.net The position of the double bond (e.g., at the 10th carbon) is determined by the specific desaturase enzyme involved in the pathway.

Fatty Acyl Reductases (FARs): Once the unsaturated fatty acid is formed, its carboxylic acid group must be reduced to a primary alcohol. This conversion is primarily catalyzed by fatty acyl-CoA reductases (FARs). nih.govresearchgate.net These enzymes typically use NADPH as a reducing agent and convert a fatty acyl-CoA thioester into the corresponding fatty alcohol. frontiersin.org Some FARs are large, multi-functional enzymes that catalyze the two-step reduction of the acyl-CoA to an aldehyde intermediate, which is then further reduced to an alcohol without being released. frontiersin.orgresearchgate.net

An alternative, two-enzyme pathway involves a Carboxylic Acid Reductase (CAR) , which first reduces a free fatty acid to a fatty aldehyde. nih.govresearchgate.net This aldehyde is then subsequently reduced to a fatty alcohol by the action of various endogenous alcohol dehydrogenases (ADHs) or aldehyde reductases (ALRs). researchgate.netfrontiersin.org

Enzyme ClassAbbreviationFunction in Unsaturated Alcohol BiosynthesisSubstrateProduct
Fatty Acid DesaturaseFADIntroduces double bonds into the fatty acid chain.Saturated Fatty Acyl-CoAUnsaturated Fatty Acyl-CoA
Fatty Acyl-CoA ReductaseFARReduces the fatty acyl-CoA to a fatty alcohol.Unsaturated Fatty Acyl-CoAUnsaturated Fatty Alcohol
Carboxylic Acid ReductaseCARReduces a free fatty acid to a fatty aldehyde.Unsaturated Fatty AcidUnsaturated Fatty Aldehyde
Alcohol DehydrogenaseADHReduces a fatty aldehyde to a fatty alcohol.Unsaturated Fatty AldehydeUnsaturated Fatty Alcohol

In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on the chromosome. frontiersin.org This grouping is known as a biosynthetic gene cluster (BGC). researchgate.netfrontiersin.org A BGC for an unsaturated fatty alcohol would be expected to contain genes for a fatty acid synthase, one or more specific desaturases, reductase enzymes (such as a FAR or a CAR/ADH pair), and potentially other modifying enzymes and transporters. researchgate.net

The identification of BGCs is a powerful tool for discovering novel natural products and understanding their biosynthesis. frontiersin.org Genome sequencing and bioinformatic tools can predict the presence of BGCs based on the co-localization of genes encoding recognizable biosynthetic enzymes. nih.gov Functional analysis, often involving heterologous expression of the entire cluster in a host organism like E. coli or yeast, can confirm the final product of the pathway. asm.org The discovery of BGCs for unique fatty acid-derived molecules provides a blueprint for metabolic engineering efforts aimed at producing specific unsaturated alcohols. nih.gov

Microbial Metabolism and Biotransformation of this compound

Microorganisms can both synthesize and degrade long-chain unsaturated alcohols. The metabolic pathways involved in the breakdown or modification of compounds like this compound are critical for nutrient cycling and have implications for the compound's biological activity.

Long-chain fatty alcohols and their unsaturated fatty acid precursors can exert significant biological effects on microorganisms, often acting as growth inhibitors. oup.comnih.gov The primary mechanism of this inhibition is frequently the disruption of the bacterial cell membrane. nih.gov These lipophilic molecules can intercalate into the lipid bilayer, increasing its fluidity and permeability. oup.comnih.gov This disruption can lead to the leakage of essential ions and metabolites, such as K+ ions and materials that absorb at 260 nm (indicative of nucleic acids), ultimately compromising cell viability. mdpi.com

The antibacterial efficacy of aliphatic alcohols and fatty acids often depends on their chain length and degree of unsaturation. For example, studies on Staphylococcus aureus have shown that long-chain fatty alcohols with 12 or 13 carbons have the most effective bacteriostatic activity. mdpi.com Similarly, for unsaturated fatty acids, inhibitory activity against bacteria like Bacillus licheniformis and S. aureus increases with the number of double bonds in the hydrocarbon chain. nih.gov Some unsaturated fatty acids can also inhibit bacterial metabolism by altering the expression of genes involved in key energy-producing pathways like glycolysis. nih.gov

Compound ClassExample CompoundTarget OrganismObserved EffectReference MIC
Unsaturated Fatty AcidLinoleic AcidStaphylococcus aureusGrowth Inhibition4-6 µg/mL
Unsaturated Fatty AcidArachidonic AcidBacillus licheniformisGrowth Inhibition8-30 µg/mL
Long-Chain Fatty Alcohol1-Decanol (C10)Mycobacterium smegmatisGrowth Inhibition0.4 mM
Long-Chain Fatty Alcohol1-Dodecanol (C12)Staphylococcus aureusBacteriostatic ActivityN/A

MIC: Minimum Inhibitory Concentration. Data is illustrative of related compounds.

When used as a carbon source, this compound would be enzymatically degraded by microorganisms. This process typically begins with the oxidation of the primary alcohol group.

Oxidative Modifications: The conversion of the alcohol to a carboxylic acid is a two-step process. First, alcohol dehydrogenases (ADHs) or alcohol oxidases (AOs) oxidize the alcohol to its corresponding aldehyde, tridec-10-en-1-al. nih.govmdpi.com Subsequently, aldehyde dehydrogenases (ALDHs) catalyze the oxidation of the aldehyde to the carboxylic acid, tridec-10-enoic acid. nih.gov This conversion is a common step in the metabolism of primary alcohols across many microbial species.

Enzymatic Degradation: Once converted to tridec-10-enoic acid, the molecule is primed for entry into the β-oxidation pathway . frontiersin.org This central metabolic pathway systematically shortens the fatty acid chain by two carbons per cycle, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. frontiersin.org The degradation of unsaturated fatty acids via β-oxidation requires additional auxiliary enzymes (e.g., isomerases and reductases) to properly process the double bond and allow the core β-oxidation enzymes to complete the degradation cycle. frontiersin.org All organic matter, including fatty alcohols, is potentially degradable in the environment through such microbial actions. rsc.org

Potential for Engineered Microbial Systems in Bioproduction

The advent of metabolic engineering and synthetic biology has opened promising avenues for the sustainable production of valuable chemicals, including specific long-chain unsaturated alcohols like this compound. By harnessing the metabolic machinery of microorganisms, it is possible to design and optimize cellular factories for the targeted synthesis of this compound from renewable feedstocks. Engineered microbial systems offer a potentially more environmentally friendly and economically viable alternative to traditional chemical synthesis routes.

The core strategy for the microbial bioproduction of this compound revolves around the heterologous expression of specific enzymes and the redirection of native metabolic pathways towards the desired product. A key challenge in producing an odd-chain alcohol like tridecanol (B155529) is that fatty acid synthesis in most organisms naturally proceeds in two-carbon increments, favoring the formation of even-chain fatty acids.

A novel and effective strategy to overcome this obstacle involves the introduction of an α-dioxygenase (αDOX) enzyme, such as the one sourced from Oryza sativa (rice). nih.gov This enzyme can oxidize an even-chain fatty acid (like a C14 fatty acid) to produce a C13 fatty aldehyde, which is a direct precursor to tridecanol. nih.gov This odd-chain aldehyde can then be reduced to the corresponding alcohol by an aldehyde reductase (AHR). By combining the activity of αDOX with a fatty acyl-ACP thioesterase (TE) to generate the initial fatty acid pool and an AHR, a complete biosynthetic pathway for medium odd-chain fatty alcohols can be established in a microbial host like Escherichia coli. nih.gov

To achieve high titers and yields of this compound, several metabolic engineering strategies can be implemented in various microbial chassis, including E. coli and the oleaginous yeast Yarrowia lipolytica. These strategies are summarized in the table below.

Engineering StrategyDescriptionTarget Microorganism(s)
Pathway Introduction Heterologous expression of a fatty acyl-CoA reductase (FAR) or a combination of an acyl-ACP reductase and an aldehyde-deformylating oxygenase to convert fatty acyl-CoAs or acyl-ACPs to fatty alcohols. For this compound, introduction of an α-dioxygenase pathway is crucial for generating the C13 backbone.E. coli, Yarrowia lipolytica, Cyanobacteria
Precursor Supply Enhancement Overexpression of genes involved in fatty acid biosynthesis, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS), to increase the pool of fatty acyl-CoA precursors.E. coli, Yarrowia lipolytica
Cofactor Regeneration Engineering pathways to increase the availability of NADPH, a crucial cofactor for the reductive steps in fatty alcohol synthesis. This can involve modifying pathways like the pentose (B10789219) phosphate (B84403) pathway.E. coli, Yarrowia lipolytica
Blocking Competing Pathways Deletion or downregulation of genes involved in pathways that divert precursors away from fatty alcohol production, such as the β-oxidation pathway (e.g., deleting fadD or fadE) and the biosynthesis of other products like hydrocarbons.E. coli, Cyanobacteria
Enzyme Selection and Engineering Screening and engineering of enzymes (e.g., thioesterases, FARs) with desired chain-length specificity to favor the production of C13 unsaturated precursors.E. coli, Yarrowia lipolytica
Host Strain Optimization Utilizing host strains with inherent advantages, such as the high lipid accumulation capacity of oleaginous yeasts like Y. lipolytica, or engineering strains for improved tolerance to the produced fatty alcohols.Yarrowia lipolytica

Research has demonstrated the successful production of medium odd-chain fatty alcohols (including C13) in E. coli by fine-tuning the expression of the endogenous fatty acyl-ACP thioesterase (TesA'), the rice αDOX, and various AHRs. nih.gov Through this approach, titers of odd-chain fatty alcohols have been significantly improved from initial levels of 7.4 mg/L to 101.5 mg/L in tube cultivations, and up to 1.95 g/L in high-cell-density fed-batch fermentations. nih.gov

The oleaginous yeast Yarrowia lipolytica is another promising chassis for producing fatty acid-derived molecules due to its natural ability to accumulate high levels of lipids. nih.govfrontiersin.org Engineering strategies in this yeast would focus on introducing the necessary desaturase and fatty acyl-CoA reductase activities to produce the unsaturated C13 alcohol, while leveraging its robust precursor supply pathways.

Chemical Synthesis Methodologies for Tridec 10 En 1 Ol and Its Derivatives

Stereoselective Synthesis of Defined Isomers

The biological activity of pheromones is highly dependent on their stereochemistry. Therefore, developing synthetic routes that yield specific isomers of tridecene derivatives is of paramount importance.

A notable example is the synthesis of (4E)-tridec-4-en-1-yl acetate (B1210297) , the sex pheromone of the tomato pinworm (Keiferia lycopersicella). One stereoselective process for its preparation starts with the industrially available 1,3-dichloropropene. A key step in this synthesis is the Fe-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with octylmagnesium bromide. researchgate.net Another approach involves the ring-opening of dihydropyran (DHP) with n-octyllithium, which proceeds via an addition-elimination reaction to form (E)-4-tridecenyl alcohol. researchgate.net

The synthesis of the four isomers of (4E,7Z)-4,7-tridecadien-1-yl acetate , the sex pheromone of the leafminer moth Phylonorycter corylifoliella, has been described based on a C5+C8 scheme. lew.roresearchgate.net This method involves the coupling reaction between the Grignard reagent of pent-4-yn-1-oic acid and 1-bromo-2(Z/E)-octene, catalyzed by cuprous cyanide. lew.ro The resulting isomers can then be separated. lew.roresearchgate.net For instance, to obtain the (4E,7Z) isomer, the Grignard reagent of pent-4-yn-1-oic acid is coupled with 1-bromo-2Z-octene. lew.ro The resulting 7Z-tridec-7-en-4-yn-1-oic acid is converted to its methyl ester and then reduced with LiAlH4 to yield (4E,7Z)-4,7-tridecadien-1-ol, which is subsequently acetylated. lew.ro Other isomers, such as the (4E,7E) and (4Z,7Z) versions, are synthesized by starting with the appropriate stereoisomer of 1-bromo-2-octene or by stereoselective reduction of an intermediate alkyne. lew.ro

Rearrangement reactions, such as the Fries rearrangement, provide another avenue for synthesizing specific isomers, where an aryl ester is transformed into a hydroxy aryl ketone using a Lewis acid catalyst. byjus.com The Baeyer-Villiger and Beckmann rearrangements are also powerful tools in organic synthesis for creating specific structural motifs. wiley-vch.delibretexts.org

Target IsomerKey Synthetic StrategyStarting MaterialsReference
(4E)-tridec-4-en-1-yl acetateFe-catalyzed cross-couplingEthyl (4E)-5-chloropent-4-enoate, Octylmagnesium bromide researchgate.net
(4E)-tridec-4-en-1-yl acetateRing-opening of dihydropyranDihydropyran, n-Octyllithium researchgate.net
(4E,7Z)-4,7-tridecadien-1-yl acetateGrignard coupling & stereoselective reductionPent-4-yn-1-oic acid, 1-bromo-2Z-octene lew.ro

Functional Group Interconversions and Carbon Chain Elongation Strategies

Building the carbon backbone of tridec-10-en-1-ol and its derivatives often requires a combination of functional group manipulations and carbon chain extension reactions.

Grignard reagents are fundamental in the synthesis of long-chain alcohols. byjus.comsigmaaldrich.comlibretexts.org They are prepared by reacting an alkyl or aryl halide with magnesium metal and are highly reactive nucleophiles. byjus.comsigmaaldrich.com For instance, a C10 + C3 strategy for the synthesis of (E)- and (Z)-tridec-4-en-1-yl acetates has been demonstrated. researchgate.net This involves the use of 1-iododec-1-yne, a C10 component, which is coupled with a C3 component derived from 2-(3-bromopropoxy)tetrahydro-2H-pyran via a Grignard reaction. researchgate.net

Cross-coupling reactions catalyzed by transition metals are also widely used. researchgate.net These reactions can couple a variety of alkenyl, aryl, and alkyl halides with organometallic reagents like Grignard reagents. researchgate.net Iron catalysts have been shown to be particularly effective for the functionalization of alkyl halides. researchgate.net

Olefin metathesis is a powerful reaction that allows for the cutting and rearranging of carbon-carbon double bonds to create new olefins. libretexts.org This reaction is catalyzed by complexes of molybdenum or ruthenium. libretexts.org A key application in this context is Ring-Closing Metathesis (RCM), which can be used to form macrocyclic lactones that may contain tridecene moieties. The driving force for RCM is often the relief of ring strain in the starting cycloolefin. libretexts.org Cross-metathesis is another variation that can be used to synthesize specific alkenes, such as the formation of cis-4-tridecene (B14651544) from 1-decene (B1663960) and cis-4-octene. sci-hub.secaltech.edu

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds and phosphonium (B103445) ylides. tcichemicals.com This reaction is highly versatile and can often provide the Z-olefin as the major product, although conditions can be tuned to favor the E-isomer. tcichemicals.com For example, a Z-selective Wittig reaction between an aldehyde and a phosphorane derived from methyl (10Z)-pentadecenoate has been used in the synthesis of pheromone components. mdpi.com The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) carbanions, is also a valuable tool for olefination.

Transition metal catalysis plays a pivotal role in the synthesis of unsaturated alcohols and their derivatives. Palladium-catalyzed cross-coupling reactions are frequently employed. researchgate.net For example, the synthesis of (4E,6Z)-hexadeca-4,6-dien-1-ol and its acetate has been achieved via a palladium-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate with undec-1-yne. researchgate.net

Iron-catalyzed reactions are also gaining prominence due to their low cost and high functional group tolerance. researchgate.netresearchgate.net Iron-catalyzed cross-coupling reactions can effectively couple alkyl halides with Grignard reagents. researchgate.net Furthermore, iron complexes can catalyze the aerobic oxidation of alcohols to aldehydes or ketones, and have been used in the α-alkenylation of ketones using primary alcohols. researchgate.netmdpi.comnih.gov

Synthesis of Structurally Related Long-Chain Unsaturated Alcohols, Acetates, and Complex Derivatives

The synthetic methodologies discussed are not limited to this compound and its simple derivatives but can be extended to more complex, structurally related molecules.

For instance, the synthesis of tridec-4-en-6-yn-1-ol has been reported. acs.org The synthesis of its tetrahydropyranyl (THP) protected precursor, 2-tridec-4-en-6-ynyloxy-tetrahydro-pyran, involves the coupling of 1-hexyne (B1330390) with a protected bromo-alcohol derivative in the presence of a PdCl2(Ph3P)2 and CuI catalyst system. acs.org The final deprotection step yields the target enynol. acs.org

Chemoenzymatic Synthesis Approaches Utilizing Biocatalystsmdpi.com

Chemoenzymatic synthesis has emerged as a powerful strategy for the production of complex molecules like this compound and its derivatives, offering high selectivity and milder reaction conditions compared to purely chemical methods. acs.orgresearchgate.net This approach integrates the high selectivity of biocatalysts, such as enzymes, with traditional organic synthesis to create efficient and stereoselective reaction pathways. researchgate.net Enzymes, particularly lipases, are widely employed due to their stability in organic solvents, broad substrate tolerance, and lack of need for cofactors. researchgate.net

Biocatalysis is frequently used for the kinetic resolution of racemic alcohols and the synthesis of chiral intermediates, which are crucial for producing enantiomerically pure pheromones and related compounds. nih.govdiva-portal.org Lipases, such as those from Candida antarctica (CALB, often immobilized as Novozym 435), Candida rugosa (CRL), and Pseudomonas cepacia (Lipase PS-C), are particularly effective in catalyzing enantioselective acylations, esterifications, and transesterifications. nih.govtandfonline.comd-nb.info These reactions allow for the separation of enantiomers from a racemic mixture, yielding optically active alcohols and esters with high enantiomeric excess (ee). diva-portal.org

For instance, the kinetic resolution of racemic secondary alcohols can be achieved through lipase-catalyzed acetylation. nih.gov In one study, lipase (B570770) PS-C was used for the asymmetric acetylation of a racemic epoxy alcohol, yielding the corresponding (2R, 3S)-epoxy alcohol and (2S, 3R)-epoxyacetate, which are versatile chiral building blocks. nih.gov Similarly, Novozym 435 has been effectively used in the transesterification of β-ketoesters under solvent-free conditions, assisted by microwave irradiation, to produce intermediates for insect pheromones with high yields. d-nb.info

The table below summarizes the application of various lipases in the enantioselective synthesis of chiral alcohols and esters, demonstrating the versatility of biocatalysts in organic synthesis.

Table 1: Lipase-Catalyzed Kinetic Resolution of Alcohols and Derivatives

Enzyme Substrate Reaction Type Acyl Donor / Solvent Product(s) Key Findings Reference
Lipase PS-C (±)-4-(t-butyldiphenylsilyloxy)-cis-2,3-epoxybutan-1-ol Asymmetric acetylation - (2R, 3S)-epoxy alcohol & (2S, 3R)-epoxyacetate Successful kinetic resolution to produce key chiral intermediates. nih.gov
Novozym 435 (CALB) Ethyl 3-oxovalerate Transesterification 2-Pentanol or 3-Pentanol / Solvent-free (Microwave) Corresponding β-ketoesters Excellent yields (>90%) achieved in 2 hours at 50°C. d-nb.info
Candida rugosa Lipase (CRL) (5Z)-Dec-5-enoic acid Esterification (2R)-butan-2-ol or (2S)-butan-2-ol / Organic solvent (2R/2S)-1-methylpropyl (5Z)-dec-5-enoate Facile enzymatic process for direct synthesis of pheromone components. tandfonline.com

Another advanced biocatalytic method involves the use of whole-cell systems. These systems can perform cascade reactions, where multiple enzymatic steps occur sequentially within a single engineered microorganism. For example, a whole-cell biocatalyst co-expressing an alcohol dehydrogenase (ADH) and an NADPH oxidase has been developed for the selective oxidation of α,β-unsaturated alcohols to their corresponding aldehydes. This approach avoids overoxidation and operates under environmentally benign conditions. By fusing the necessary enzymes, such as an ADH, an NADPH oxidase, and a hemoglobin protein for improved oxygen supply, researchers created a multifunctional biocatalyst capable of completely converting the substrate.

The table below illustrates the substrate scope of a whole-cell oxidation system for producing various valuable α,β-unsaturated aldehydes from their corresponding alcohols.

Table 2: Whole-Cell Oxidation of Various α,β-Unsaturated Alcohols

Substrate (Alcohol) Product (Aldehyde)
Cinnamyl alcohol Cinnamaldehyde
Geraniol Citral
Perillyl alcohol Perillaldehyde
3-Methyl-2-buten-1-ol 3-Methyl-2-butenal
2-Hexen-1-ol 2-Hexenal
Crotyl alcohol Crotonaldehyde

Source: Adapted from a study on cascade biocatalysis for the selective oxidation of α,β-unsaturated alcohols.

These chemoenzymatic methodologies highlight the significant potential of biocatalysis in the sustainable and efficient synthesis of specific, high-value chemicals like this compound. The high selectivity of enzymes allows for the creation of chiral centers with high precision, a critical aspect in the synthesis of biologically active compounds.

Ecological and Biological Functions: Pheromones and Semiochemicals

Tridec-10-en-1-ol and Isomers as Insect Pheromones and Kairomones

Unsaturated C13 alcohols and their acetate (B1210297) esters are crucial semiochemicals that mediate insect behavior. They are most notably identified as sex pheromones in various insect species, facilitating mate location and recognition.

Development and Evaluation of Synthetic Pheromone Analogues for Ecological Studies

The identification of pheromones has led to the development of synthetic analogues for pest management, primarily through mating disruption or mass trapping. For the tomato pinworm, Keiferia lycopersicella, synthetic pheromones are a key component of integrated pest management (IPM) strategies, especially in greenhouse tomatoes. publications.gc.ca

Commercial products have been developed that release a blend of (E)-4-tridecen-1-yl acetate and (Z)-4-tridecen-1-yl acetate . publications.gc.ca These synthetic pheromones are formulated into various dispensers, such as sprayable microcapsules, fibers, or spirals, which are distributed throughout a crop. publications.gc.cahaz-map.com The high concentration of the synthetic pheromone in the air confuses male moths, making it difficult for them to locate females, thereby disrupting mating and reducing subsequent larval infestations. publications.gc.ca The registration and use of these products in countries like Canada highlight the successful evaluation of these synthetic analogues in real-world agricultural settings. publications.gc.ca

Broader Roles in Chemical Ecology Beyond Direct Pheromones

While prominent as sex pheromones, tridecene derivatives also function in other ecological contexts, such as defense and general chemical signaling.

Involvement in Host-Parasite or Predator-Prey Chemical Signaling

Currently, there is limited specific information in available scientific literature directly linking this compound or its close isomers to chemical signaling in host-parasite or predator-prey interactions. While chemical cues are fundamental to these relationships, enabling predators to find prey and hosts to detect parasites, the specific compounds involved are diverse and often system-specific. gatech.edufrontiersin.org Research in this area is ongoing, but a direct role for tridecenols has not been prominently established.

Contribution to Alarm Semiochemical Systems

While the alcohol form is primarily associated with sex pheromones, related hydrocarbons with a C13 backbone are key components of alarm systems in other insects.

Stink Bugs (Pentatomidae): The metathoracic scent gland secretions of the stink bug Piezodorus guildinii contain a mixture of compounds released upon disturbance, which act as an alarm pheromone. scielo.br This blend includes n-tridec-1-ene and n-tridecane, alongside other aldehydes and hydrocarbons. scielo.brresearchgate.net These compounds are known to be irritants or repellents and serve as a chemical defense mechanism. scielo.br In the brown marmorated stink bug (Halyomorpha halys), tridecane (B166401) is also a major volatile component emitted by males, females, and nymphs, and its presence can modulate the release of the male-produced aggregation pheromone. plos.org

Other Insects: Beyond stink bugs, tridec-1-ene has been identified as a semiochemical in other species. It acts as an attractant for male fourth-instar nymphs of the invasive spotted lanternfly, Lycorma delicatula. nih.gov Furthermore, in the tenebrionid beetle Parastizopus transgariepinus, 1-tridecene (B165156) is a male-produced sex pheromone that is attractive to females. researchgate.net

Table 2: Role of Tridecene Derivatives in Alarm and Other Semiochemical Systems

Species Common Name Compound Identified Function
Piezodorus guildinii Stink Bug n-Tridec-1-ene Alarm Pheromone Component scielo.br
Lycorma delicatula Spotted Lanternfly Tridec-1-ene Attractant for male nymphs nih.gov
Parastizopus transgariepinus Tenebrionid Beetle 1-Tridecene Male-produced Sex Pheromone researchgate.net

Exploration of Roles in Plant Signaling and Defense Pathways

While this compound is primarily recognized for its role as an insect pheromone, the broader class of volatile organic compounds (VOCs) to which it belongs plays a crucial role in plant biology. Plants produce a vast array of VOCs that are integral to their defense mechanisms and signaling pathways. nih.govwikipedia.org These compounds can be synthesized constitutively or induced in response to biotic stresses like herbivory. nih.govwikipedia.org

Upon attack by herbivores, plants can release specific blends of VOCs. These volatile signals can act as a direct defense by repelling the attacking insect or as an indirect defense by attracting natural enemies of the herbivores, such as predators or parasitoids. nih.gov The synthesis of these secondary metabolites is a vital part of managing defense-signaling pathways that protect plants. scirp.org

Research into the chemical composition of various plants has identified numerous long-chain alcohols and their derivatives, which are structurally related to this compound. For instance, a study on street plants exposed to air pollution identified n-Tridecan-1-ol as one of the secondary compounds present. scirp.org Another study on the volatile compounds in Aesculus trees, in the context of their susceptibility to the horse chestnut leaf miner, identified compounds like 11,13-Dimethyl-12-tetradecen-1-ol acetate. mdpi.com These findings highlight that plants naturally produce a diversity of structurally similar compounds, although a direct signaling or defense role for this compound itself in plants is not yet explicitly documented in available research.

The production of these secondary metabolites can be influenced by various environmental factors. scirp.org For example, plants under stress from air pollution may alter their profile of secondary compounds. scirp.org This plasticity in chemical profile is an evolutionary advantage, allowing plants to respond to a variety of environmental challenges. scirp.org

Chemosensory Reception and Olfactory Mechanisms

The detection of semiochemicals like this compound is a complex process mediated by specialized olfactory receptor neurons (ORNs). nih.gov This process is fundamental for behaviors such as mating, locating food sources, and avoiding predators. mdpi.com

Investigation of Olfactory Receptor Neuron Responses to this compound and Related Analogues

The olfactory systems of insects and mammals are highly sensitive and capable of discriminating between a vast number of odorants. harvard.edu ORNs, which typically express one type of olfactory receptor (OR), are the primary detectors of these chemical cues. harvard.edu A single odorant can activate multiple ORs, and a single OR can be activated by several different odorants, a principle known as combinatorial coding. harvard.edu

Studies on various moth species have shown that their ORNs are finely tuned to specific pheromone components. For example, the codling moth, Cydia pomonella, responds to a range of analogues of its primary pheromone, (8E,10E)-dodeca-8,10-dien-1-ol, including geometric isomers and related aldehydes and acetates. acs.org This demonstrates that ORNs can respond to a spectrum of structurally related compounds. Research on dissociated mouse ORNs tested their responses to various odorants, including 1-octanol (B28484) and 1-undecanol, which are structurally analogous to this compound. nih.gov These experiments, often utilizing techniques like calcium imaging, help to elucidate how the olfactory system processes chemical information at the cellular level. nih.gov

The response of an ORN is not static; it can be modulated by the concentration of the odorant and the frequency of stimulation. nih.gov For instance, at low concentrations, an odorant might activate only a single, highly sensitive ORN, while at higher concentrations, it may activate a broader range of neurons. harvard.edu This dose-dependent response is a key feature of olfactory coding.

Interactive Table:

Molecular Mechanisms of Ligand-Receptor Binding (e.g., for related quorum sensing molecules, lactone binding to proteins)

At the molecular level, the interaction between a semiochemical and its receptor initiates the signal transduction cascade. In insects, this process often involves odorant-binding proteins (OBPs) or pheromone-binding proteins (PBPs). frontiersin.orgplos.org These small, soluble proteins are abundant in the sensillum lymph and are thought to solubilize hydrophobic odorants and transport them to the ORs located on the dendritic membrane of ORNs. frontiersin.org

The binding and release of the ligand by the PBP can be pH-dependent. plos.orgpnas.org For example, the PBP of the silkworm moth, Bombyx mori, shows high binding affinity for its pheromone, bombykol, at the neutral pH of the sensillum lymph but a lower affinity at the more acidic pH near the receptor membrane. pnas.org This pH shift is proposed to trigger a conformational change in the PBP, leading to the release of the pheromone, which can then activate the receptor. pnas.org

A similar principle of ligand-receptor binding is observed in bacterial quorum sensing (QS), where bacteria communicate and coordinate group behaviors through the production and detection of signaling molecules called autoinducers. scielo.brmdpi.com In many Gram-negative bacteria, these autoinducers are N-acyl-homoserine lactones (AHLs). mdpi.comresearchgate.net The AHL molecule consists of a homoserine lactone ring and an acyl chain. mdpi.com

These AHLs bind to specific cytoplasmic receptors, which are typically transcriptional regulators of the LuxR-type. mdpi.comresearchgate.net The binding of the AHL to its cognate receptor induces a conformational change in the protein, often leading to dimerization. scielo.br This activated complex can then bind to specific DNA sequences (promoters) and regulate the transcription of target genes. scielo.br The specificity of this interaction is crucial for the regulation of various processes, including biofilm formation, virulence factor production, and bioluminescence. scielo.brrsc.org Structural studies of these receptor-ligand complexes have revealed that the autoinducer is often deeply inserted into a binding pocket within the receptor protein. scielo.br

Interactive Table:

Structure Activity Relationship Sar Studies

Impact of Double Bond Position and Stereochemistry on Biological Activity (e.g., E/Z isomerism effects in pheromones)

The precise location and stereochemistry (the spatial arrangement of atoms) of the carbon-carbon double bond in long-chain alkenols like tridecen-1-ol are critical determinants of their biological function, especially in insect chemical communication. Even subtle changes can drastically alter or eliminate the molecule's activity as a pheromone.

The position of the double bond within the fatty acid or alcohol chain can have a profound impact on biological function. rsc.orgshimadzu.com The specificity of insect pheromone receptors often means that only an isomer with the double bond at a particular position will elicit a significant behavioral response. For instance, in the context of pheromones, positional isomers can act as attractants for entirely different species or, in some cases, as inhibitors for the original species. While Tridec-10-en-1-ol has its double bond between carbons 10 and 11, related compounds show this principle clearly. For example, within the family of tridecenols, (11E)-tridec-11-en-1-ol has been identified as a sex pheromone component in the bitter leaf weevil, Lixus camerunus. researchgate.net This highlights that shifting the double bond from the 10- to the 11-position results in a compound with a distinct biological role.

Furthermore, the stereochemistry of the double bond, designated as either E (entgegen, or trans) or Z (zusammen, or cis), is fundamentally important. For many insect pheromones, one isomer is highly active while the other is inactive or can even be antagonistic, inhibiting the response to the active isomer. google.com In studies of the horse-chestnut leafminer, Cameraria ohridella, the specific pheromone was identified as (8E,10Z)-8,10-tetradecadienal. znaturforsch.com Analogues with different stereochemistry were significantly less active, demonstrating the receptor's high selectivity. znaturforsch.com Although direct comparative studies on the E and Z isomers of this compound are not extensively detailed in the provided context, the principles from related compounds strongly suggest that its activity is stereochemically dependent. The methods for determining these double bond positions and configurations are crucial in pheromone research and often involve techniques like mass spectrometry coupled with derivatization or ozonolysis. rsc.orgbiorxiv.orgmdpi.com

Influence of Alkyl Chain Length and Branching on Biological Response

The length and structure of the alkyl chain are crucial variables that modulate the biological response to pheromone-like molecules. The specificity of a biological receptor often accommodates a narrow range of chain lengths for optimal binding and activation.

Altering the carbon chain length of an unsaturated alcohol can lead to a spectrum of effects, from a complete loss of activity to the attraction of different species. Research on the quorum-sensing receptor CqsS in Vibrio cholerae shows that the receptor is highly sensitive to the chain length of the fatty acid tail of its signaling molecule, with a C-9 or C-10 acyl tail being the most potent. nih.gov This principle is mirrored in insect pheromones. For example, a study on the tomato looper, Plusia chalcites, identified a blend of C12 and C14 acetates as the active sex pheromone, with a C13 acetate (B1210297) also present in the gland. nih.gov The precise ratio and combination of these different chain lengths were essential for eliciting the full courtship behavior. nih.gov

Similarly, studies on the European grapevine moth, Eupoecilia ambiguella, showed that while (Z)-9-dodecenyl acetate is the main pheromone component, the addition of a C13 analogue, (Z)-10-tridecenyl acetate, could synergize the attraction. nih.gov This indicates that related compounds with slightly different chain lengths can play a role in modulating the primary signal. The introduction of branching in the alkyl chain can also significantly affect bioactivity, as it alters the molecule's shape and how it fits into the receptor binding pocket. google.com

FeatureEffect on Biological ResponseExample Species/SystemCitation
Chain Length Optimal activity is often restricted to a narrow range of chain lengths.Vibrio cholerae (CqsS receptor) nih.gov
Chain Length Blends of different chain lengths (C12, C14) can be required for full activity.Plusia chalcites nih.gov
Chain Length A C13 analogue can act as a synergist for a C12 primary pheromone.Eupoecilia ambiguella nih.gov
Branching Alters molecular shape, affecting receptor fit and bioactivity.General Pheromones google.com

Role of the Hydroxyl Functional Group in Receptor Binding and Signaling

The hydroxyl (-OH) group is a key functional moiety in this compound, playing a pivotal role in its interaction with biological receptors. As a polar, hydrogen-bonding group, it is often essential for the molecule's solubility in the receptor environment and for forming specific, directed interactions that anchor the molecule in the binding site and trigger a conformational change, leading to a signal.

The -OH group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). This allows it to form strong, specific connections with amino acid residues like serine, threonine, or tyrosine within a receptor's binding pocket. researchgate.net These interactions are often critical for the initial recognition and subsequent activation of the receptor. For instance, in some quorum-sensing systems, a hydroxyl group at a specific position is found to be optimal for agonist activity, demonstrating its direct involvement in initiating the biological signal. nih.gov

The necessity of the hydroxyl group is underscored in studies where its removal or modification leads to a loss of activity. In an analysis of sex pheromones for the tomato looper, the addition of (Z)-7-dodecenyl alcohol to the active acetate blend almost completely inhibited the flight activity of males, showing that the presence of a free hydroxyl group can be antagonistic when the receptor is tuned for an acetate. nih.gov This illustrates the high specificity of receptor systems for the terminal functional group. The presence of the hydroxyl group is a common feature among a vast array of signaling molecules, indicating its fundamental importance in molecular recognition across different biological systems. google.comusda.gov

Effects of Derivatization (e.g., acetate esters, lactones) on Bioactivity

Derivatization of the terminal hydroxyl group of this compound, for instance by converting it into an acetate ester or cyclizing it to form a lactone, profoundly alters its chemical properties and, consequently, its biological activity. These modifications change the molecule's polarity, size, and hydrogen-bonding capability, leading to different interactions with pheromone receptors or other biological targets.

Acetate Esters: The conversion of an alcohol to its corresponding acetate ester is a common variation in insect pheromones. (Z)-10-tridecenyl acetate, the acetate derivative of the corresponding tridecenol, has been shown to act as a synergist in the pheromone blend of the European grapevine moth, Eupoecilia ambiguella, enhancing the attraction of males to the primary pheromone component. nih.gov In other species, the acetate itself is the primary active component. For example, (Z)-8-tridecenyl acetate is a sex attractant for three species of Microlepidoptera, and cis-11-Tridecen-1-ol acetate is a synthetic pheromone used to manage certain moth populations. ontosight.airesearchgate.net This demonstrates that the biological activity is highly dependent on whether the receptor is specific for the alcohol or the acetate ester.

Lactones: Lactonization, the intramolecular esterification of a hydroxy carboxylic acid, transforms the linear alcohol into a cyclic ester. This significant structural change often imparts entirely new biological activities. Terpenoids with lactone moieties are known for a wide range of bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net For example, 13-hexyloxacyclotridec-10-en-2-one, a macrocyclic lactone structurally related to a C13 unsaturated chain, has been investigated for potential antitumor and antimicrobial properties. researchgate.net The formation of the lactone ring introduces conformational rigidity and a different spatial arrangement of polar groups, allowing it to interact with different sets of biological targets than its linear alcohol precursor. ontosight.aimdpi.comrsc.org

DerivativeChemical ChangeImpact on BioactivityExampleCitation
Acetate Ester -OH group is converted to -OCOCH₃Can act as a primary pheromone or a synergist.(Z)-10-tridecenyl acetate nih.gov
Acetate Ester -OH group is converted to -OCOCH₃Acts as a sex attractant.(Z)-8-tridecenyl acetate researchgate.net
Lactone Linear chain is cyclized into an ester.Can introduce new activities like cytotoxic or antimicrobial effects.13-hexyloxacyclotridec-10-en-2-one researchgate.net

Advanced Analytical Techniques for Characterization and Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Compound Identification and Quantification in Complex Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like Tridec-10-en-1-ol, especially within intricate biological matrices. researchgate.netphytojournal.comscielo.br This method combines the superior separation capabilities of gas chromatography with the powerful detection and identification abilities of mass spectrometry.

In practice, a sample extract, such as one from an insect gland, is injected into the GC system. scielo.brmdpi.com The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the capillary column. ijcrt.orgnih.gov As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio. scielo.brmdpi.com The resulting mass spectrum serves as a chemical fingerprint. The identification of (11E)-tridec-11-en-1-ol in the abdominal glands of the bitter leaf weevil (Lixus camerunus) was achieved using this method. researchgate.net Similarly, 1-tridecene (B165156), a related compound, was identified as a male-produced sex pheromone in the tenebrionid beetle Parastizopus transgariepinus through GC-MS analysis of collections from solid-phase micro-extraction (SPME). researchgate.net

Tandem mass spectrometry (GC-MS/MS) enhances selectivity and sensitivity, allowing for the quantification of trace amounts of the target compound even in the presence of co-eluting substances. This is particularly crucial in pheromone research where active compounds can be present in very low concentrations.

Table 1: GC-MS Parameters for Analysis of Related Compounds

ParameterValue/Description
GC System Shimadzu QP-2020 or Agilent 7890B mdpi.comijcrt.org
Column Nonpolar 60 M RTX 5MS or DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film) mdpi.comijcrt.org
Carrier Gas Helium mdpi.comijcrt.org
Injection Mode Splitless mdpi.comijcrt.org
Oven Program Example: Initial 70°C for 1 min, ramp at 6°C/min to 180°C (hold 5 min), then ramp at 5°C/min to 280°C (hold 20 min) nih.gov
MS Detector Electron Ionization (EI) at 70 eV scielo.brmdpi.com
Mass Range 40-450 m/z mdpi.com

This table presents typical parameters and may vary based on the specific analytical goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. scielo.br It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, ¹H NMR would reveal characteristic signals for the protons on the double bond (alkenic protons), the protons on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons along the aliphatic chain. rsc.orgrsc.org The coupling patterns (splitting) between adjacent protons help to establish the connectivity of the molecule.

¹³C NMR (Carbon-13 NMR) : This method details the carbon skeleton of the molecule. scielo.br Each unique carbon atom in this compound would produce a distinct signal, indicating the presence of sp² hybridized carbons of the double bond, the sp³ carbon attached to the hydroxyl group, and the other aliphatic carbons. rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. scielo.br

Together, ¹H and ¹³C NMR data allow for a complete assignment of the molecule's structure. For instance, in the structural determination of related long-chain unsaturated alcohols, NMR is used to confirm the position of the double bond and the hydroxyl group. rsc.orgmdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Tridecenol Isomer

Carbon AtomPredicted Chemical Shift (δ) in ppm
=C H-~138.7
=C H₂~114.7
C H₂OH~71.5
Aliphatic C H₂~22.7 - 37.5
C H₃~14.1

Data derived from similar structures like (R)-Tridec-1-en-5-ol. rsc.org Actual values for this compound will vary.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform-Infrared (FT-IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. researchgate.net When an organic compound is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. libretexts.org

For this compound, the FT-IR spectrum would exhibit key absorption bands confirming its structure:

A broad, strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. researchgate.netresearchgate.net

Absorptions around 2850-2960 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic (alkane) parts of the chain. libretexts.orglumenlearning.com

A peak around 1640-1680 cm⁻¹ indicates the C=C stretching vibration of the alkene group. researchgate.netbiomaterial.com.br

An absorption around 3010-3095 cm⁻¹ would be due to the =C-H stretching of the alkene. libretexts.orgbiomaterial.com.br

In an analysis of pheromones from Lixus camerunus, FT-IR was used to confirm the presence of alcohol (3423.76 cm⁻¹), alkene (1647.26 cm⁻¹), and alkane (2925.15 cm⁻¹) functional groups in the extract containing (11E)-tridec-11-en-1-ol. researchgate.net

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
Alcohol (O-H)Stretch, hydrogen-bonded3200 - 3600 (broad)
Alkene (C=C)Stretch1640 - 1680 (weak to medium)
Alkene (=C-H)Stretch3010 - 3095
Alkane (C-H)Stretch2850 - 2960 (strong)
Alcohol (C-O)Stretch1050 - 1260

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation

While standard GC-MS provides the nominal mass of a compound, High-Resolution Mass Spectrometry (HRMS) measures the mass with extremely high accuracy (typically to four or five decimal places). rsc.org This precision allows for the determination of the exact elemental composition of the molecule. mdpi.com

For this compound (C₁₃H₂₆O), the calculated exact mass is 198.1984. HRMS analysis of a purified sample would yield a mass value very close to this theoretical value, thereby confirming the molecular formula and ruling out other potential formulas that might have the same nominal mass. This technique is crucial for confirming the identity of new or unknown compounds. For example, the HRMS data for a related C₁₃ unsaturated alcohol, (R)-Tridec-1-en-4-ol, showed an observed m/z of 221.1875 for its sodium adduct [M+Na]⁺, which corresponds to the calculated value of 221.1876 for C₁₃H₂₆ONa⁺. mdpi.com

Chromatographic Separation Techniques for Isolation and Purity Assessment

Before detailed spectroscopic analysis, it is often necessary to isolate this compound from a mixture or assess the purity of a synthetic sample. Various chromatographic techniques are employed for this purpose.

Thin-Layer Chromatography (TLC) : TLC is a quick, inexpensive method used to monitor reaction progress, screen for the presence of a compound in a mixture, and determine appropriate solvent systems for column chromatography. rsc.org

Gas Chromatography (GC) : As a preparative technique, GC can be used to isolate small quantities of volatile compounds. More commonly, analytical GC with a flame ionization detector (FID) is used to assess the purity of a sample, with the area of the peak being proportional to the amount of the compound. rsc.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for the purification of less volatile or thermally unstable compounds. researchgate.net For unsaturated compounds like this compound, reversed-phase HPLC is often effective. Preparative HPLC can be used to separate geometric isomers (E/Z) of unsaturated alcohols, which may be difficult to separate by GC alone. researchgate.net

Electrophysiological Methods for Assessing Biological Activity in Olfactory Systems

For compounds like this compound that function as pheromones, it is vital to determine which compounds in a complex extract are biologically active. Electrophysiological methods, such as Electroantennography (EAG), directly measure the response of an insect's antenna to volatile chemical stimuli. scielo.br

In a Gas Chromatography-Electroantennographic Detection (GC-EAD) setup, the effluent from the GC column is split. mdpi.com One portion goes to a standard detector (like an FID), while the other is passed over an insect antenna. scielo.br When a compound that the insect can detect elutes from the column, the antenna generates a measurable electrical signal (a depolarization). By comparing the timing of the antennal responses with the peaks on the chromatogram, researchers can pinpoint exactly which compounds in a mixture are "antennally-active." peerj.com This technique was instrumental in identifying the active pheromone components of the Hessian fly, Mayetiola destructor, and the eucalyptus brown-looper, Thyrinteina arnobia. scielo.brlu.se This method is essential for guiding the isolation and identification efforts toward biologically relevant molecules.

Environmental Fate and Bioremediation Potential of Unsaturated Fatty Alcohols

Pathways of Biodegradation and Biotransformation in Environmental Matrices

Unsaturated fatty alcohols, upon release into environmental matrices such as soil and water, are subject to microbial degradation. The primary mechanism for the breakdown of these compounds is aerobic biodegradation, although anaerobic degradation can also occur. europa.euoup.com The presence of a double bond in the carbon chain, as seen in tridec-10-en-1-ol, generally increases the rate of biodegradation compared to their saturated counterparts. nih.gov

The principal aerobic degradation pathway for long-chain alcohols initiates with the oxidation of the terminal alcohol group to an aldehyde, a reaction catalyzed by alcohol dehydrogenases. researchgate.netcleaninginstitute.org Subsequently, aldehyde dehydrogenases further oxidize the aldehyde to a carboxylic acid, yielding a fatty acid. researchgate.netcleaninginstitute.org This resulting fatty acid then enters the β-oxidation pathway, where it is sequentially broken down into acetyl-CoA units, which can then be utilized by microorganisms for energy and biomass production. cleaninginstitute.orgnih.gov

In some cases, subterminal oxidation can also occur, leading to the formation of secondary alcohols and ketones. kemdiktisaintek.go.id These are then further metabolized, often involving a Baeyer-Villiger monooxygenase that converts the ketone to an ester, which is subsequently hydrolyzed to an alcohol and a fatty acid. kemdiktisaintek.go.id

Under anaerobic conditions, the biodegradation of unsaturated hydrocarbons can be initiated by the hydration of the double bond, leading to the formation of an alcohol. uni-konstanz.de This is then followed by oxidation and subsequent degradation via the β-oxidation pathway. uni-konstanz.de Studies on the anaerobic biodegradation of esters with unsaturated alcohol moieties have shown that the presence of the double bond enhances the degradation rate in marine sediments. nih.gov

The environmental fate of these alcohols is also influenced by their physical and chemical properties. Longer-chain alcohols tend to have lower water solubility and may adsorb to soil and sediment particles. nih.govoecd.org However, their susceptibility to biodegradation generally prevents significant bioaccumulation. nih.gov

Interactive Data Table: Aerobic Biodegradation of Various Fatty Alcohols

CompoundChain LengthUnsaturationTest SystemDuration (days)Degradation (%)Reference
1-Octanol (B28484)C8SaturatedAnaerobic Digester56>75 europa.eu
1-HexadecanolC16SaturatedMunicipal Digester Sludge2890 europa.eu
C16-18 AlcoholsC16-C18UnsaturatedMunicipal Sewage Digester5689 europa.eu
DocosanolC22SaturatedNot SpecifiedNot Specified37 europa.eu
C12-C15 AlcoholsC12-C15MixedActivated SludgeNot SpecifiedRapid Removal europa.eu

Characterization of Microbial Communities Involved in this compound Metabolism

A diverse range of microorganisms, including bacteria, yeasts, and fungi, possess the metabolic capability to degrade fatty alcohols. sci-hub.se While specific studies on microbial communities that metabolize this compound are limited, research on the degradation of other long-chain unsaturated alcohols provides significant insights.

Bacterial Communities: Several bacterial genera are well-known for their ability to degrade hydrocarbons and fatty alcohols. These include:

Pseudomonas : Species such as Pseudomonas putida are known to metabolize a wide variety of organic compounds, including fatty acids and alcohols. nih.govx-mol.net They possess various alcohol dehydrogenases and can utilize the β-oxidation pathway for complete degradation. nih.gov Some Pseudomonas species have been shown to metabolize unsaturated fatty acids, indicating their potential to degrade unsaturated alcohols. x-mol.net

Rhodococcus : This genus is recognized for its metabolic versatility and its ability to accumulate lipids. researchgate.netmdpi.com Rhodococcus species can utilize alkanes and alcohols as carbon sources and possess the necessary enzymatic machinery, including fatty acyl-CoA reductases and alcohol dehydrogenases, for their metabolism. researchgate.netplos.org

Acinetobacter : Strains like Acinetobacter calcoaceticus contain alcohol dehydrogenases with a preference for long-chain alcohols. kemdiktisaintek.go.id

Other Bacteria: Various other bacteria isolated from contaminated environments have demonstrated the ability to degrade hydrocarbons and related compounds, suggesting their potential role in the breakdown of unsaturated fatty alcohols. mdpi.com

Fungal and Yeast Communities: Yeasts, particularly from the genus Candida, are known to participate in the omega-oxidation of fatty acids, a pathway that involves the oxidation of fatty alcohols. wikipedia.org Some yeasts can assimilate alkanes, which involves the initial oxidation to an alcohol. kemdiktisaintek.go.id The degradation of unsaturated fatty acids has also been observed in various yeasts and molds, which often involves isomerization of the double bond before entering the β-oxidation pathway. sci-hub.se

Interactive Data Table: Microbial Genera with Known Fatty Alcohol Degradation Capabilities

Microbial GenusTypeKey Metabolic FeaturesRelevant EnzymesReference
PseudomonasBacteriumUtilizes β-oxidation for fatty acid and alcohol degradation.Alcohol Dehydrogenase, Fatty Acyl-CoA Synthetase nih.govx-mol.net
RhodococcusBacteriumMetabolizes a wide range of hydrocarbons and accumulates lipids.Fatty Acyl-CoA Reductase, Alcohol Dehydrogenase researchgate.netmdpi.com
AcinetobacterBacteriumDegrades long-chain alkanes and alcohols.Alcohol Dehydrogenase kemdiktisaintek.go.id
CandidaYeastInvolved in omega-oxidation of fatty acids.Long-chain Alcohol Oxidase wikipedia.org

Evaluation of Potential for Bioremediation of Related Compounds

Bioremediation presents a promising and environmentally friendly approach for the cleanup of sites contaminated with unsaturated fatty alcohols and related compounds. umk.plresearchgate.net This can be achieved through two main strategies: biostimulation and bioaugmentation.

Biostimulation: This approach involves modifying the environment to stimulate the growth and activity of indigenous microorganisms capable of degrading the contaminants. umk.plnih.gov For sites contaminated with fatty alcohols, this could involve the addition of nutrients such as nitrogen and phosphorus to balance the high carbon content of the pollutant. umk.pl Ensuring aerobic conditions through methods like bioventing (the injection of air into the subsurface) can also enhance the degradation of these compounds, as aerobic pathways are generally more efficient. umk.plepa.gov

Bioaugmentation: This strategy involves the introduction of specific microbial strains or consortia with a known high degradation capacity for the target contaminant. mdpi.comumk.pl For fatty alcohol contamination, this could involve inoculating the site with strains of Pseudomonas or Rhodococcus that have been selected or genetically engineered for enhanced degradation of long-chain unsaturated alcohols. frontiersin.orgmdpi.com The success of bioaugmentation depends on the ability of the introduced microorganisms to survive and compete with the native microbial communities.

The feasibility of bioremediation is also influenced by the bioavailability of the contaminant. For long-chain alcohols with low water solubility, the use of biosurfactants can enhance their dissolution and availability to microorganisms, thereby accelerating the bioremediation process. nih.gov

Future Research Directions and Methodological Advancements

Elucidation of Novel Biosynthetic Pathways and Enzymes Specific to Tridec-10-en-1-ol and its Isomers

The biosynthesis of long-chain unsaturated alcohols like this compound in insects is a complex process involving a series of enzymatic reactions. While the general pathways involving fatty acid synthases (FAS), desaturases, and reductases are known, the specific enzymes that dictate the precise chain length, double bond position, and stereochemistry of this compound remain largely uncharacterized.

Future research will focus on identifying and characterizing the specific desaturases that introduce the double bond at the Δ10 position of the tridecyl backbone. Furthermore, the reductases responsible for the conversion of the corresponding fatty acid or its acyl-CoA ester to the final alcohol product are of significant interest. The identification of these enzymes is crucial for understanding how different insect species produce unique pheromone blends. For instance, some species may utilize a single multifunctional enzyme, while others might employ a suite of highly specific enzymes.

Investigating the biosynthetic pathways in various insect orders will likely reveal novel enzymatic machinery and regulatory mechanisms. nih.gov Powerful molecular biology tools, including genomics and RNA interference, are being used to gain new insights into the biosynthesis of such compounds. nih.gov

Development of Highly Efficient and Sustainable Stereoselective Synthesis Methods

The chemical synthesis of insect pheromones is essential for their use in pest management strategies like mating disruption and mass trapping. nih.gov However, traditional chemical syntheses can be costly and environmentally taxing. usda.gov The development of efficient, sustainable, and stereoselective methods for producing this compound is a major goal.

Recent advancements in catalysis offer promising avenues. nih.gov For example, iron-catalyzed cross-coupling reactions are proving to be an effective method for creating the key alkyl-alkenyl linkages found in many insect sex pheromones. nih.gov Additionally, innovative alkylation methods using catalysts like lithium iodide in diglyme (B29089) are being explored to create cleaner, safer, and more cost-effective "green synthesis" pathways. mdpi.com

Biocatalysis and synthetic biology present highly sustainable alternatives. era-learn.eu The use of engineered microorganisms, such as yeast, or transgenic plants to produce pheromone precursors or the final compounds is a rapidly advancing field. usda.govfrontiersin.org These "biofactories" can potentially eliminate the reliance on petroleum-based feedstocks and reduce toxic waste. usda.gov For instance, transgenic Camelina sativa plants have been engineered to "grow" pheromone precursors, significantly cutting synthesis costs. usda.gov Similarly, engineered yeasts are being developed for the large-scale commercial production of sex pheromones. frontiersin.org

Synthesis ApproachKey FeaturesPotential Advantages
Green Chemistry Use of non-toxic catalysts (e.g., iron, lithium iodide), simplified reaction steps. nih.govmdpi.comReduced environmental impact, lower cost, increased safety. mdpi.com
Biocatalysis Employment of enzymes or whole microorganisms (e.g., engineered yeast). frontiersin.orgHigh stereoselectivity, mild reaction conditions, renewable resources. frontiersin.org
Plant-based Production Use of transgenic plants to synthesize pheromone precursors. usda.govElimination of petroleum feedstocks, potential for large-scale, low-cost production. usda.gov

High-Throughput Screening Methodologies for Discovery of New Chemo-Ecological Activities

While this compound is primarily known as a sex pheromone, it may possess other, as-yet-undiscovered chemo-ecological functions. High-throughput screening (HTS) methodologies are becoming instrumental in rapidly assessing the biological activities of a vast number of compounds. fraunhofer.de These techniques can be applied to investigate the effects of this compound and its isomers on a wide range of insect behaviors, such as host-plant selection, oviposition, and aggregation. researchgate.net

HTS can also be used to screen for effects on non-target organisms, including beneficial insects, to ensure the environmental safety of pheromone-based pest control products. fraunhofer.de Furthermore, HTS of semiochemicals can be combined with metabarcoding of environmental samples, such as the preservative fluids from insect traps, to identify interactions between insects and phytopathogenic fungi and oomycetes. nih.govnih.gov This approach can reveal complex ecological networks and identify new avenues for integrated pest management. nih.gov

Application of Integrated Omics Technologies (e.g., Metabolomics, Enzymomics) to Characterize Biological Roles in Complex Systems

The integration of various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful, holistic approach to understanding the biological roles of compounds like this compound in complex ecological systems. researchgate.netfao.org

Metabolomics , the large-scale study of small molecules, can be used to create detailed metabolic profiles of insects and identify all the compounds present in their pheromone glands or released into the environment. rsc.orgmdpi.com Comparative metabolomics, which compares the metabolomes of different individuals (e.g., males vs. females, mated vs. unmated), can help to pinpoint the specific compounds involved in chemical communication. rsc.org

Enzymomics , a branch of proteomics focused on the global study of enzymatic activity, can be used to identify the specific enzymes involved in the biosynthesis and degradation of this compound. By correlating enzyme activity with gene expression data from transcriptomics, researchers can build comprehensive models of the entire biosynthetic pathway. frontiersin.org

These integrated approaches are crucial for understanding how pheromone production is regulated and how it evolves in response to environmental pressures. nih.gov For example, multi-omics studies can shed light on the interactions between insects and their host plants or symbiotic microorganisms, which can influence pheromone biosynthesis and signaling. researchgate.net

Computational Chemistry and Molecular Modeling for SAR Prediction, Receptor Binding, and Reaction Mechanism Elucidation

Computational chemistry and molecular modeling are becoming indispensable tools for studying the interactions between pheromones and their receptors at the molecular level. nih.govfrontiersin.org These methods can be used to predict the structure-activity relationships (SAR) of this compound and its isomers, helping to identify the key structural features required for biological activity. researchgate.net

Homology modeling can be used to generate three-dimensional structures of pheromone receptors, even when experimental structures are unavailable. oup.com These models can then be used in molecular docking simulations to predict how this compound binds to its receptor and to identify the specific amino acid residues involved in the interaction. nih.govoup.com This information is invaluable for designing more potent and selective pheromone analogues for pest control.

Furthermore, computational models can be used to elucidate the complex biochemical cascades that occur following pheromone binding, from G-protein activation to the generation of a neuronal signal. plos.org These models can help to explain the high sensitivity and specificity of insect olfaction and provide a framework for understanding how pheromone signals are processed in the brain. plos.orgresearchgate.net

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